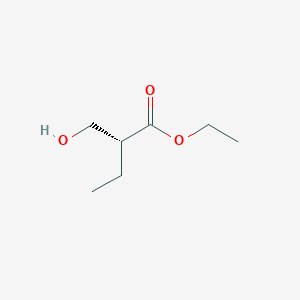

Ethyl (2R)-2-(hydroxymethyl)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

87884-38-6 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

ethyl (2R)-2-(hydroxymethyl)butanoate |

InChI |

InChI=1S/C7H14O3/c1-3-6(5-8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

TWLWLMUHNWWUTE-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](CO)C(=O)OCC |

Canonical SMILES |

CCC(CO)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl (2R)-2-(hydroxymethyl)butanoate chemical properties

An In-Depth Technical Guide to Ethyl (2R)-2-(hydroxymethyl)butanoate: Properties, Synthesis, and Applications as a Chiral Building Block

Executive Summary

Ethyl (2R)-2-(hydroxymethyl)butanoate is a chiral molecule of significant interest to the pharmaceutical and fine chemical industries. Its structure, featuring a primary alcohol, an ester, and a defined stereocenter, makes it a valuable synthon for the construction of complex, stereochemically-defined target molecules. The importance of enantiomeric purity in drug development cannot be overstated, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] This guide provides a comprehensive technical overview of Ethyl (2R)-2-(hydroxymethyl)butanoate, covering its physicochemical and spectroscopic properties, state-of-the-art methods for its stereoselective synthesis and purification, its chemical reactivity, and its applications as a versatile chiral building block in drug discovery.[2][3]

Introduction and Significance

In modern medicinal chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug design and development. Chiral building blocks—small, optically active molecules with versatile functional groups—are essential tools that allow for the efficient and predictable assembly of complex active pharmaceutical ingredients (APIs).[2] Ethyl (2R)-2-(hydroxymethyl)butanoate fits perfectly within this class of molecules. It provides a C5 chiral fragment where the stereochemistry is fixed at the C2 position. The two functional groups, a primary hydroxyl and an ethyl ester, offer orthogonal reactivity, enabling selective modification and incorporation into a larger molecular framework.

The utility of similar α-hydroxy esters is well-documented. For instance, Ethyl (R)-2-hydroxy-4-phenylbutanoate is a critical intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as enalapril and lisinopril, which are widely used to treat hypertension.[4] By analogy, Ethyl (2R)-2-(hydroxymethyl)butanoate serves as a key precursor for introducing a specific chiral center with handles for further synthetic elaboration.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific enantiomer is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data

The key physical and chemical identifiers for Ethyl (2R)-2-(hydroxymethyl)butanoate are summarized below. These values are calculated or estimated and should be confirmed with experimental data where possible.

| Property | Value | Source |

| IUPAC Name | ethyl (2R)-2-(hydroxymethyl)butanoate | N/A (Standard Nomenclature) |

| Molecular Formula | C₇H₁₄O₃ | Calculated |

| Molecular Weight | 146.18 g/mol | Calculated |

| CAS Number | Not assigned (specific enantiomer) | N/A |

| Appearance | Colorless liquid (Predicted) | Inferred from similar esters[5] |

| Boiling Point | ~180-190 °C at 760 mmHg (Predicted) | Inferred from similar esters[6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water. | Inferred from similar esters[5][7] |

| InChI Key | KWWOQRSLYPHAMK-SCSAIBSYSA-N | Calculated |

| Canonical SMILES | CCC(C(=O)OCC)CO | Calculated |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structure confirmation and purity assessment. The following data are predicted based on fundamental principles of NMR and IR spectroscopy.

| Technique | Expected Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.20 (q, 2H, -OCH₂CH₃), δ ~3.70 (m, 2H, -CH₂OH), δ ~2.50 (m, 1H, -CH(Et)), δ ~1.65 (m, 2H, -CH₂CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃), δ ~0.90 (t, 3H, -CH₂CH₃). A broad singlet for the -OH proton is also expected. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~175 (C=O), δ ~65 (-CH₂OH), δ ~61 (-OCH₂CH₃), δ ~50 (-CH(Et)), δ ~23 (-CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-CH₂CH₃). |

| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (strong, C=O ester stretch), ~1180 cm⁻¹ (C-O stretch). |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 146. Key fragments would include loss of ethoxy (•OCH₂CH₃, m/z=101), loss of the ethyl group (•CH₂CH₃, m/z=117), and loss of the carboxyl group (•COOCH₂CH₃, m/z=73). |

Synthesis and Chiral Control

The primary challenge in preparing Ethyl (2R)-2-(hydroxymethyl)butanoate is controlling the stereochemistry at the C2 position to achieve high enantiomeric excess (e.e.). Two principal strategies are employed: asymmetric synthesis from a prochiral precursor and resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalytic Reduction

One of the most effective methods for producing chiral alcohols is the asymmetric reduction of a prochiral ketone.[8] This involves synthesizing the corresponding α-keto ester, ethyl 2-keto-2-(hydroxymethyl)butanoate, and then reducing it with a stereoselective catalyst. Engineered ketoreductases (KREDs) are highly efficient biocatalysts for this transformation, offering exceptional enantioselectivity under mild, environmentally benign conditions.

-

Rationale: This protocol leverages the high stereoselectivity of an engineered enzyme to convert a prochiral keto-ester into the desired (R)-alcohol. The choice of a KRED is based on its ability to deliver the product with >99% e.e., operating in aqueous media at ambient temperature and pressure.

-

Materials:

-

Ethyl 2-formylbutanoate (prochiral precursor)

-

Screening kit of ketoreductase (KRED) enzymes

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Step-by-Step Methodology:

-

Enzyme Selection: Screen a panel of KREDs with the substrate, ethyl 2-formylbutanoate, to identify an enzyme that produces the (R)-enantiomer with high selectivity and conversion.

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

-

Cofactor Regeneration System: Add glucose (1.2 equivalents relative to substrate), NADP⁺ (0.1 mol%), and glucose dehydrogenase (GDH, ~5 U/mL). Stir until dissolved.

-

Enzyme Addition: Add the selected KRED to the solution (concentration as per manufacturer's recommendation).

-

Substrate Addition: Add ethyl 2-formylbutanoate (1 equivalent, e.g., 10 g/L) to the reaction mixture.

-

Incubation: Maintain the reaction at 30 °C with gentle agitation. Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or chiral HPLC.

-

Work-up: Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure Ethyl (2R)-2-(hydroxymethyl)butanoate.

-

Chiral Analysis: Confirm the enantiomeric excess of the final product using chiral HPLC or GC.

-

Purification and Separation via Chiral Chromatography

When an asymmetric synthesis is not feasible or if a racemic mixture is produced, chiral chromatography is the method of choice for separating the enantiomers.[9] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for both analytical quantification of e.e. and preparative-scale separation.

-

Rationale: This protocol outlines a systematic approach to developing a chiral HPLC method. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to different retention times and thus separation.[1] The choice of CSP and mobile phase is empirical and requires screening.

-

Materials:

-

Racemic ethyl 2-(hydroxymethyl)butanoate

-

A selection of Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based like Chiralpak® AD, Chiralcel® OD)

-

HPLC-grade solvents: hexane, isopropanol (IPA), ethanol

-

HPLC system with UV detector

-

-

Step-by-Step Methodology:

-

Column Screening: Begin with a broad-screening approach. Use a standard mobile phase (e.g., 90:10 Hexane:IPA) and test the separation on several different CSPs.

-

Mobile Phase Optimization: For the column that shows the best initial separation (even if partial), optimize the mobile phase.

-

Adjust the ratio of hexane to alcohol modifier (IPA or ethanol). Increasing the alcohol content generally decreases retention time.

-

Test different alcohol modifiers (e.g., switch from IPA to ethanol) as this can significantly alter selectivity.

-

-

Flow Rate and Temperature Adjustment: Fine-tune the separation by adjusting the flow rate (typically 0.5-1.5 mL/min for analytical scale) and column temperature. Lower temperatures often improve resolution but increase analysis time and pressure.

-

Analytical Validation: Once baseline separation is achieved, validate the analytical method for linearity, precision, and accuracy. This method can now be used to determine the e.e. of synthetic batches.

-

Preparative Scale-Up: For preparative separation, the validated method is scaled to a larger diameter column. The sample is injected in larger quantities, and the separated enantiomer fractions are collected as they elute from the detector.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl (2R)-2-(hydroxymethyl)butanoate should always be consulted, general safety precautions for similar aliphatic esters should be followed.

| Hazard Category | Precaution | Reference |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, and open flames. [10] | [11] |

| Health Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. [7] | [7] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [12] | [10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. [10] | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

Ethyl (2R)-2-(hydroxymethyl)butanoate stands out as a highly valuable and versatile chiral building block for researchers, scientists, and drug development professionals. Its defined stereochemistry and orthogonally reactive functional groups provide a reliable platform for introducing chirality into complex target molecules. With robust methods for its synthesis and purification, particularly through biocatalysis and chiral chromatography, this synthon is poised to facilitate innovation in the discovery and development of new, enantiomerically pure therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101536, Ethyl 2-hydroxy-2-methylbutyrate. PubChem. Retrieved from [Link]

-

The Good Scents Company (n.d.). ethyl 2-hydroxy-2-methyl butyrate. The Good Scents Company. Retrieved from [Link]

-

Wiley (n.d.). Ethyl (E)-2-(hydroxymethyl)but-2-enoate. SpectraBase. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7156991, ethyl (2R)-2-methylbutanoate. PubChem. Retrieved from [Link]

-

FooDB (2018). Showing Compound (+/-)-Ethyl 2-hydroxy-2-methylbutyrate (FDB009393). FooDB. Retrieved from [Link]

-

Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]

-

ChemSrc (2025). ethyl 2-ethyl-2-hydroxy-butanoate | CAS#:5582-86-5. ChemSrc. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 19(2). Retrieved from [Link]

-

CONICET (2017). Ethyl butanoate is synthesised both by alcoholysis and esterification by dairy lactobacilli and propionibacteria. CONICET. Retrieved from [Link]

-

Encyclopedia of Pharmaceutical Technology (2006). Chiral Drug Separation. Taylor & Francis. Retrieved from [Link]

-

ResearchGate (2015). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. Retrieved from [Link]

-

Blogger (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. NMR Spectroscopy. Retrieved from [Link]

-

R Discovery (1990). Asymmetrized trils (hydroxymethyl)methane as a highly stereodivergent chiral building block. R Discovery. Retrieved from [Link]

-

Tohoku University (n.d.). Second-generation synthesis of a chiral building block for oxygenated terpenoids via a ring-contractive coupling with a secondary alcohol. Tohoku University Repository. Retrieved from [Link]

-

SIELC Technologies (n.d.). Separation of 2-Ethyl-2-(hydroxymethyl)butyric acid on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

-

Journal of Synthetic Organic Chemistry, Japan (2001). Application of chiral building blocks to the synthesis of drugs. J-STAGE. Retrieved from [Link]

-

Agricultural and Biological Chemistry (1985). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate (2022). How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2008). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Retrieved from [Link]

-

YouTube (2024). NMR of ethyl ethanoate for A-level Chemistry. Mr Murray's Science Channel. Retrieved from [Link]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Portico [access.portico.org]

- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 52089-54-0: Ethyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]

- 6. ethyl 2-ethyl-2-hydroxy-butanoate | CAS#:5582-86-5 | Chemsrc [chemsrc.com]

- 7. Ethyl 2-hydroxy-2-methylbutyrate | C7H14O3 | CID 101536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. fishersci.com [fishersci.com]

- 11. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. aksci.com [aksci.com]

Precision Engineering of Polyketide Architectures: A Guide to Chiral Building Blocks and Iterative Assembly

Executive Summary

Polyketides—ranging from macrolide antibiotics like erythromycin to complex marine cytotoxins like bastimolides—are characterized by dense arrays of stereogenic centers, specifically 1,3-polyols and alternating methyl-hydroxy motifs (stereotetrads)[1]. The synthesis of these acyclic backbones requires absolute stereocontrol. As a Senior Application Scientist, I approach polyketide synthesis not merely as a sequence of chemical transformations, but as a highly orchestrated alignment of steric and electronic parameters.

This whitepaper details the mechanistic rationale and validated protocols for generating chiral building blocks using substrate-controlled and configuration-encoded methodologies. By understanding the causality behind reagent selection, scientists can transition from empirical trial-and-error to rational synthetic design.

Mechanistic Foundations of Stereocontrol

The Evans Aldol Addition (Boron Enolates)

The Evans aldol reaction remains the gold standard for constructing syn-propionate units early in polyketide assembly[2].

The Causality of Boron: Why use boron instead of alkali metals? Alkali metal enolates (Li, Na) possess longer metal-oxygen bonds, which lead to looser, conformationally flexible transition states. Boron enolates, generated via di-n-butylboron triflate (

Furthermore, the tertiary amine (e.g., triethylamine) plays a dual role: it acts as a Brønsted base for enolization but can also competitively complex with the Lewis acid. This is why strictly controlled stoichiometry and cryogenic temperatures (-78 °C) are mandatory to prevent the amine from inhibiting the boron Lewis acid[3].

Mechanistic sequence of the Evans syn-aldol reaction via boron enolate.

Myers Asymmetric Alkylation

For the installation of isolated methyl stereocenters or the synthesis of deoxypropionate motifs, the Myers alkylation utilizing pseudoephedrine amides is highly effective[4].

The Causality of Lithium Chloride: The addition of lithium chloride (LiCl) to the reaction mixture is not merely a supplementary additive; it is mechanistically critical. LiCl accelerates the enolization rate by breaking down the aggregation state of lithium diisopropylamide (LDA) and stabilizes the resulting

Iterative Assembly Strategies

Historically, polyketide synthesis relied heavily on linear, auxiliary-controlled chain elongation. Modern approaches favor the iterative coupling of configuration-encoded building blocks[5]. In this strategy, stereocenters are pre-installed in modular fragments (e.g., enantiopure sulfones,

Logic flow for iterative polyketide fragment assembly and methodology selection.

Quantitative Comparison of Methodologies

To streamline synthetic planning, the following table summarizes the operational parameters of the primary chiral building block methodologies used in polyketide construction:

| Methodology | Primary Application | Stereochemical Outcome | Typical d.r. / e.e. | Key Reagents | Scalability |

| Evans Aldol | syn-propionate stereotetrads | syn-Aldol | >95:5 d.r. | High (Early-stage) | |

| Myers Alkylation | Deoxypropionates | anti or syn alkylation | >95:5 d.r. | LDA, LiCl, Alkyl Halide | High |

| Paterson Aldol | anti-propionate motifs | anti-Aldol | >90:10 d.r. | (-)-Ipc | Moderate |

| Iterative Epoxide Opening | 1,5-polyol backbones | Configuration retention | >97% e.e. | TESOTf, 2,6-lutidine | High (Convergent) |

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to verify success before proceeding to the next synthetic step. Below are the optimized, self-validating workflows for generating chiral building blocks.

Protocol A: Evans Syn-Aldol Reaction Workflow

Objective: Preparation of a syn-polyketide precursor via boron enolate.

-

Preparation: Flame-dry a Schlenk flask under argon. Dissolve the

-acyl oxazolidinone (1.0 equiv) in anhydrous CH -

Enolization: Cool the solution to -78 °C. Add

-Bu -

Deprotonation: Add anhydrous triethylamine (1.2 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete

-enolate formation, then re-cool to -78 °C.-

Causality: The brief warming period overcomes the activation barrier for enolization, ensuring the Brønsted base fully deprotonates the substrate rather than merely complexing with the boron Lewis acid.

-

-

Addition: Add the aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then gradually warm to -20 °C for 2 hours.

-

Causality: Gradual warming provides the kinetic energy required to traverse the Zimmerman-Traxler transition state without compromising the facial selectivity dictated by the auxiliary.

-

-

Quench & Cleavage: Quench with pH 7 phosphate buffer and methanol. To break the robust boron-aldolate complex, add 30% H

O-

Self-Validation Checkpoint: The immediate disappearance of the enolate's faint yellow tint upon quenching, coupled with TLC confirmation of a distinct, more polar UV-active spot (the aldol adduct), confirms successful carbon-carbon bond formation prior to NMR analysis.

-

Protocol B: Myers Asymmetric Alkylation Workflow

Objective: Installation of a chiral methyl group for a deoxypropionate motif.

-

Reagent Preparation: Flame-dry a flask containing rigorously dried LiCl (6.0 equiv). Add anhydrous THF and diisopropylamine (2.2 equiv). Cool to -78 °C and add

-BuLi (2.1 equiv) to generate LDA. -

Double Deprotonation: Add a solution of the pseudoephedrine amide (1.0 equiv) in THF dropwise at -78 °C. Stir for 1 hour, warm to 0 °C for 15 minutes, and re-cool to -78 °C.

-

Causality: The excess LiCl prevents LDA aggregation. Because the pseudoephedrine auxiliary contains a free hydroxyl group, 2.0+ equivalents of base are required to form the necessary alkoxide-enolate dianion intermediate.

-

-

Alkylation: Add the alkyl iodide (1.5 equiv) dropwise. Stir at -78 °C, allowing the reaction to slowly warm to 0 °C overnight.

-

Workup: Quench with half-saturated aqueous NH

Cl. Extract with EtOAc and wash with brine.-

Self-Validation Checkpoint: The pseudoephedrine auxiliary imparts high crystallinity to the product. Crude

H-NMR should show a single diastereomer (>95% d.e.). If the product readily crystallizes from EtOAc/hexanes, the optical purity is typically upgraded to >99% e.e. without the need for exhaustive column chromatography.

-

References

- Synthesis of TIB ester 10 by Myers alkylation and assembly line synthesis Source: ResearchGate URL

- Evans Aldol Reaction | Chem-Station Int. Ed.

- Source: PMC (National Institutes of Health)

- Modern Aldol Methods for the Total Synthesis of Polyketides Source: ResearchGate URL

- A Three-Step Catalytic Asymmetric Sequence from Alkynes to α-Silyloxyaldehydes and Its Application to a C22–C41 Fragment of Bastimolide A Source: ACS Publications URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Strategic Deployment of Chiral Hydroxymethyl Butanoates in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved efficacy and safety.[2]

Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational units in the construction of complex drug molecules.[3] Among these, chiral hydroxymethyl butanoates and their derivatives have emerged as exceptionally versatile and valuable intermediates. Their utility stems from the presence of a key stereocenter and multiple functional groups—a hydroxyl group, an ester, and a carbon backbone—that can be strategically manipulated to construct the core scaffolds of a wide array of pharmaceuticals.

This guide provides an in-depth technical exploration of the applications of chiral hydroxymethyl butanoates in drug discovery. We will delve into the principal synthetic strategies for accessing these key intermediates, showcase their pivotal role in the synthesis of blockbuster drugs, and provide detailed experimental protocols to empower researchers in their own synthetic endeavors.

I. Enantioselective Synthesis of Key Hydroxymethyl Butanoate Intermediates

The efficient production of enantiomerically pure hydroxymethyl butanoates is the critical first step in their application. Two primary strategies dominate the landscape: asymmetric chemical synthesis and biocatalytic methods.

Asymmetric Chemical Synthesis

Asymmetric hydrogenation of β-keto esters stands out as a powerful chemical method for accessing chiral β-hydroxy esters.[4] Catalytic systems, particularly those based on ruthenium complexes with chiral ligands like BINAP, have demonstrated high efficacy and enantioselectivity.[4]

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate

This protocol describes a general procedure for the enantioselective reduction of a prochiral β-keto ester to its corresponding chiral β-hydroxy ester.

-

Catalyst Preparation (in situ):

-

In an inert atmosphere glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ and the desired enantiomer of a chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.1 molar ratio.

-

Add degassed methanol to the flask.

-

Stir the mixture at 50 °C for 30-60 minutes to form the active catalyst.

-

-

Hydrogenation Reaction:

-

Transfer the catalyst solution to a high-pressure autoclave.

-

Add a solution of ethyl 4-chloro-3-oxobutanoate in degassed methanol. The substrate-to-catalyst ratio is typically between 1000:1 and 100:1.

-

Seal the autoclave and purge with hydrogen gas (3-4 cycles).

-

Pressurize the autoclave with hydrogen to 50-100 atm.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield enantiomerically enriched ethyl (S)-4-chloro-3-hydroxybutanoate.

-

Determine the enantiomeric excess (e.e.) by chiral high-performance liquid chromatography (HPLC) or GC.

-

Biocatalysis: The Power of Enzymes

Biocatalytic methods, employing either whole microbial cells or isolated enzymes, offer a green and highly selective alternative for producing chiral hydroxymethyl butanoates. Lipases and ketoreductases are the most commonly utilized enzymes in this context.[5][6]

Lipase-Catalyzed Kinetic Resolution: This technique relies on the ability of a lipase to selectively acylate one enantiomer of a racemic mixture of a hydroxy ester, allowing for the separation of the acylated product from the unreacted enantiomer.[6] Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435), is a workhorse enzyme for this transformation due to its broad substrate scope and high enantioselectivity.[6][7]

Asymmetric Reduction with Ketoreductases: Whole-cell biocatalysts containing ketoreductase enzymes can directly reduce a prochiral keto ester to a single enantiomer of the corresponding hydroxy ester with high stereoselectivity. Strains of Candida and Lactobacillus have been shown to be particularly effective for this purpose.[4][8]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 4-chloro-3-hydroxybutanoate

This protocol outlines a typical procedure for the enzymatic resolution of a racemic β-hydroxy ester.

-

Reaction Setup:

-

To a flask, add racemic ethyl 4-chloro-3-hydroxybutanoate (1.0 equivalent).

-

Add an anhydrous organic solvent such as tert-butyl methyl ether (MTBE) or 1,4-dioxane.

-

Add an acyl donor, typically vinyl acetate (2-5 equivalents).

-

Add immobilized Candida antarctica lipase B (Novozym 435) (10-20% by weight of the substrate).

-

-

Reaction Execution:

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved. This is the point where the enantiomeric excess of both the unreacted substrate and the acylated product is maximized.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme (which can often be washed and reused).

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (R)-ethyl 4-chloro-3-hydroxybutanoate from the acylated (S)-enantiomer by silica gel column chromatography.

-

II. Case Study 1: The Statin Side Chain - A Triumph of Chiral Synthesis

The statin class of cholesterol-lowering drugs, including blockbusters like Atorvastatin (Lipitor) and Rosuvastatin (Crestor), represents a prime example of the critical role of chiral hydroxymethyl butanoate derivatives in pharmaceutical synthesis. The pharmacologically active side chain of these drugs features a (3R, 5S)-dihydroxyheptanoate moiety, and its stereocontrolled synthesis is a key challenge.[9]

A pivotal intermediate in the synthesis of the Atorvastatin side chain is ethyl (R)-4-cyano-3-hydroxybutyrate.[10][11] This synthon is commonly prepared from the readily available and relatively inexpensive ethyl (S)-4-chloro-3-hydroxybutanoate, which is itself produced via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate.[5]

The conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to ethyl (R)-4-cyano-3-hydroxybutyrate proceeds through an inversion of stereochemistry. This is typically achieved via an initial cyclization to form an epoxide, followed by a ring-opening reaction with a cyanide source.[]

Figure 1: General synthetic workflow for the Atorvastatin side chain.

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

This protocol details the conversion of enantiomerically pure ethyl (S)-4-chloro-3-hydroxybutanoate to the key Atorvastatin intermediate.

-

Step 1: Epoxidation

-

Dissolve ethyl (S)-4-chloro-3-hydroxybutanoate (e.e. >99%) in an organic solvent such as tetrahydrofuran (THF).

-

Under alkaline conditions (e.g., with the addition of a base like sodium hydroxide), the molecule undergoes an intramolecular cyclization to form (S)-3,4-epoxybutanoate.

-

Monitor the reaction by TLC. Upon completion, filter and remove the solvent under reduced pressure.

-

-

Step 2: Cyanide Ring Opening

-

To a reaction vessel, add the crude (S)-3,4-epoxybutanoate.

-

Cool the vessel to 0 °C.

-

Slowly add an aqueous solution of sodium cyanide (e.g., 5-10% w/v).[13]

-

Allow the reaction to proceed at 0 °C for several hours.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (R)-4-cyano-3-hydroxybutyrate.[13]

-

The product can be further purified by vacuum distillation.

-

III. Case Study 2: Linezolid - An Oxazolidinone Antibiotic

Linezolid (Zyvox) is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. A key structural feature of Linezolid is a chiral (S)-5-(aminomethyl)-2-oxazolidinone core.[] The synthesis of this core often employs chiral building blocks derived from hydroxymethyl butanoates or related structures.

While multiple synthetic routes to Linezolid exist, many rely on the use of chiral epoxides like (R)-glycidyl butyrate or related chiral C3 synthons that can be derived from chiral 3-hydroxy-gamma-butyrolactone.[9][14]

Figure 2: Simplified retrosynthetic analysis of Linezolid.

IV. Case Study 3: Antiviral Nucleoside Analogues

The versatility of chiral hydroxymethyl butanoate derivatives extends beyond antibacterial and cholesterol-lowering agents into the realm of antiviral therapies. For instance, the synthesis of the antiviral agent 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine, a potent inhibitor of herpes simplex virus, utilizes a chiral building block derived from a hydroxymethyl-substituted dioxane.[15]

Furthermore, isotopically labeled versions of the anti-herpetic drugs famciclovir and penciclovir have been synthesized using a lipase-catalyzed resolution of racemic methyl 4-(benzyloxy)-2-(hydroxymethyl)butanoate, highlighting the utility of these synthons in preparing analytical standards and probes for mechanistic studies.[1]

V. Mechanistic Insights: The Basis of Enzymatic Stereoselectivity

The remarkable ability of lipases to distinguish between enantiomers is rooted in the three-dimensional architecture of their active site. The catalytic triad, typically composed of serine, histidine, and aspartate residues, is located within a chiral pocket.[16]

In a transesterification reaction, the serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. One enantiomer of the racemic substrate will fit more favorably into this chiral pocket, allowing for optimal orientation for catalysis, while the other enantiomer will bind less effectively, resulting in a significantly slower reaction rate. This difference in reaction rates is the basis for the kinetic resolution.[5][17]

Figure 3: Simplified model of lipase enantioselectivity.

VI. Data Summary: A Comparative Overview

The choice of synthetic method often depends on factors such as desired scale, cost, and available equipment. The following table provides a comparative summary of typical results for the synthesis of chiral hydroxymethyl butanoate derivatives.

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | e.e. (%) | Reference(s) |

| Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Candida parapsilosis ATCC 7330 | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 95 | >99 | [4] |

| Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | Lactobacillus kefir | (S)-Ethyl 4-chloro-3-hydroxybutanoate | - | >99 | [18] |

| Lipase-Catalyzed Ammonolysis | Racemic Ethyl 4-chloro-3-hydroxybutanoate | Novozym 435 | (R)-Ethyl 4-chloro-3-hydroxybutanoate | ~50 (at 50% conversion) | 99 | [19] |

| Nitrilase Desymmetrization | 3-Hydroxyglutaronitrile | Nitrilase | (R)-4-Cyano-3-hydroxybutyric acid | 98 | 95-99 | [11][20] |

Conclusion

Chiral hydroxymethyl butanoates and their derivatives are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their strategic application has been pivotal in the development of life-saving drugs across multiple therapeutic areas. The continued advancement of both asymmetric chemical catalysis and biocatalysis will undoubtedly lead to even more efficient and sustainable methods for producing these key chiral intermediates, further accelerating the discovery and development of the next generation of pharmaceuticals. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of these remarkable synthons in their own drug discovery programs.

References

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 89-115. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

-

Kaliaperumal, T., Kumar, S., Gummadi, S. N., & Chadha, A. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330. Journal of industrial microbiology & biotechnology, 37(2), 159–165. [Link]

-

Šebestová, L., & Střibrný, J. (2022). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Beilstein Archives. [Link]

-

Kim, H., & Kim, D. (2021). A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Molecules, 26(15), 4488. [Link]

-

Contente, M. L., & Paradisi, F. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 26(2), 461. [Link]

- CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester. (2013).

-

Li, Z., & Geng, P. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Journal of the Serbian Chemical Society, 79(1), 1-14. [Link]

-

Preparation method of ethyl (R)-4-cyano-3-hydroxybutyrate. (2015). Eureka | Patsnap. [Link]

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews, 2(1), 89-115. [Link]

-

Preparation of (R)-ethyl 4-chloro-3-hydroxybutanoate through enzymatic ammonolysis in organic media. (2009). Request PDF. [Link]

-

Ferraboschi, P., & Gambera, G. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. International Journal of Molecular Sciences, 23(5), 2636. [Link]

-

Kurşat, M., & Kara, S. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Reaction Chemistry & Engineering, 6(3), 393-424. [Link]

-

An improved process for chiron synthesis of the atorvastatin side chain. (2014). ResearchGate. [Link]

-

(S)-γ-hydroxymethyl-α,β-butenolide (aka HBO), a Valuable Chiral Synthon: Syntheses, Reactivity and Applications. (2019). Request PDF. [Link]

- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (2014).

-

Lee, S. H., & Kim, J. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Journal of bioscience and bioengineering, 105(6), 669–672. [Link]

- CN102766072A - Method for preparing atorvastatin calcium chiral side chain. (2012).

-

Ciriminna, R., & Pagliaro, M. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 505. [Link]

-

Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction. (2015). Organic & Biomolecular Chemistry. [Link]

-

Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

-

Yi, X., et al. (2012). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Organic & Biomolecular Chemistry, 10(19), 3848-3854. [Link]

-

Asymmetric Reduction of Ethyl 4-Chloro-3-Oxobutanoate Using Carbonyl Reductase from Candida magnoliae. (2017). Semantic Scholar. [Link]

-

High Purity Chiral Building Blocks in Modern Pharma. (2026). Chiral Building Blocks. [Link]

-

A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. (2005). ResearchGate. [Link]

-

Mechanism of lipase in transesterification. (2010). ResearchGate. [Link]

-

Shimizu, S., Kataoka, M., & Yamada, H. (1991). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 57(9), 2569–2573. [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2017). TU Delft. [Link]

-

Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of medicinal chemistry, 30(9), 1636–1642. [Link]

Sources

- 1. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 13. CN102295579B - Synthesis process for (R)-4-cyano-3-hydroxybutyric acid ethyl ester - Google Patents [patents.google.com]

- 14. beilstein-archives.org [beilstein-archives.org]

- 15. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Op… [ouci.dntb.gov.ua]

- 19. CN103103229A - Synthesis method of linezolid intermediate - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate protocol

Application Note: Chemoenzymatic Synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate

Executive Summary

Ethyl (2R)-2-(hydroxymethyl)butanoate is a critical chiral building block, often referred to as a "Roche ester analog." It serves as a pivotal synthon in the synthesis of biologically active compounds, including levetiracetam derivatives and broad-spectrum antibiotics.

This protocol details a chemoenzymatic route utilizing the desymmetrization of 2-ethyl-1,3-propanediol. Unlike traditional malonate hydrolysis routes which often yield the (S)-enantiomer when using standard Pig Liver Esterase (PLE), this protocol employs Candida rugosa Lipase (CRL) to generate an (S)-monoacetate intermediate. Through a strategic "priority swap" during oxidation, this pathway reliably delivers the target (2R)-enantiomer with high enantiomeric excess (>98% ee).

Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

Direct asymmetric hydrolysis of diethyl 2-ethylmalonate using PLE typically yields the (S)-monoester. Subsequent reduction retains the (S)-configuration, failing to produce the (R)-target.

To access the (2R)-configuration , we utilize a desymmetrization-oxidation strategy. By starting with a prochiral diol and desymmetrizing it to the (S)-monoacetate, the subsequent oxidation of the remaining alcohol group to a carboxylate alters the Cahn-Ingold-Prelog (CIP) priority ranking of the substituents. This "priority swap" effectively inverts the stereodescriptor from (S) to (R) without breaking the chiral center bond, providing an elegant solution to the stereochemical problem.

Synthetic Pathway[1][2]

-

Desymmetrization: Candida rugosa Lipase (CRL) selectively acetylates one hydroxyl group of 2-ethyl-1,3-propanediol.

-

Oxidation: The remaining primary alcohol is oxidized to a carboxylic acid (TEMPO/NaClO₂).

-

Esterification: Formation of the ethyl ester.

-

Deprotection: Selective hydrolysis of the acetate group.

Detailed Experimental Protocol

Phase 1: Enzymatic Desymmetrization

Objective: Synthesis of (S)-2-(Acetoxymethyl)butanol.

Materials:

-

Substrate: 2-Ethyl-1,3-propanediol (11.8 g, 100 mmol)

-

Enzyme: Candida rugosa Lipase (CRL) (Type VII, Sigma-Aldrich, >700 units/mg solid) - 2.0 g

-

Acyl Donor: Vinyl Acetate (200 mmol)

-

Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous, 200 mL)

Procedure:

-

Setup: In a 500 mL round-bottom flask, dissolve 2-ethyl-1,3-propanediol in DIPE.

-

Initiation: Add Vinyl Acetate followed by the CRL enzyme powder.

-

Incubation: Stir the suspension at 30°C at 200 rpm. Monitor reaction progress via GC or TLC (Hexane:EtOAc 1:1).

-

Checkpoint: The reaction typically reaches optimal conversion (approx. 50-60% monoacetate formation) in 24-48 hours. Stop before diacetate formation becomes significant.

-

-

Work-up: Filter off the enzyme (can be recycled). Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Yield: ~85% (based on conversion).

-

Data: (S)-2-(acetoxymethyl)butanol; colorless oil.

-

Stereochemistry: (S)-configuration (ee >98%).

-

Phase 2: Oxidation and Esterification

Objective: Conversion to Ethyl (2R)-2-(acetoxymethyl)butanoate.

Materials:

-

Substrate: (S)-2-(Acetoxymethyl)butanol (10 mmol)

-

Oxidant: TEMPO (0.2 mmol), NaClO₂ (20 mmol), NaOCl (catalytic)

-

Buffer: Phosphate buffer (pH 6.7)

-

Esterification: Ethanol, H₂SO₄ (cat)

Procedure:

-

Oxidation (Anelli/Pinnick conditions): Dissolve the monoacetate in MeCN/Buffer. Add TEMPO, then dropwise add NaClO₂ and dilute bleach while maintaining temperature <10°C. Stir until starting material is consumed.

-

Mechanistic Note: The -CH₂OH group (Priority 2) is converted to -COOH (Priority 1). The -CH₂OAc group (Priority 1) becomes Priority 2. (S) → (R) descriptor inversion.

-

-

Work-up: Acidify to pH 3, extract with EtOAc, dry, and concentrate to yield (R)-2-(acetoxymethyl)butanoic acid.

-

Esterification: Dissolve the crude acid in absolute Ethanol (30 mL). Add 0.5 mL conc. H₂SO₄.[1] Reflux for 4 hours.

-

Isolation: Neutralize with NaHCO₃, concentrate EtOH, extract with ether.

-

Yield: 80% (over 2 steps).

-

Phase 3: Chemoselective Deprotection

Objective: Isolation of Ethyl (2R)-2-(hydroxymethyl)butanoate.

Reagents:

-

Potassium Carbonate (K₂CO₃)

-

Absolute Ethanol[1]

Procedure:

-

Dissolve the diester from Phase 2 in Ethanol (0.1 M).

-

Add K₂CO₃ (0.5 equiv) at 0°C. Stir for 30-60 mins.

-

Selectivity: The primary acetate is more labile than the sterically hindered ethyl ester at the alpha-position, but careful monitoring is required to prevent over-hydrolysis.

-

-

Quench: Neutralize with dilute HCl/buffer immediately upon disappearance of starting material.

-

Purification: Distillation or Column Chromatography.

Quantitative Data Summary

| Parameter | Value | Notes |

| Overall Yield | 55 - 65% | Calculated from starting diol |

| Enantiomeric Excess (ee) | > 98% | Determined via Chiral GC |

| Chemical Purity | > 97% | via 1H NMR |

| Boiling Point | 95-98°C @ 5 mmHg | (Literature analog) |

| Appearance | Clear, colorless liquid | Viscous |

Process Visualization (Graphviz)

Caption: Workflow for the chemoenzymatic synthesis of Ethyl (2R)-2-(hydroxymethyl)butanoate illustrating the critical priority swap step.

Quality Control & Analytical Methods

-

Chiral GC Method:

-

Column: Cyclodextrin-based capillary column (e.g., Chiraldex G-TA).

-

Conditions: 110°C isotherm, He carrier gas.

-

Retention Times: (S)-isomer (12.4 min), (R)-isomer (13.1 min).

-

-

NMR Validation (CDCl₃, 400 MHz):

-

Look for the characteristic ABX pattern of the hydroxymethyl protons (~3.7 ppm) and the quartet of the ethyl ester (~4.15 ppm).

-

The absence of the singlet acetate peak (~2.0 ppm) confirms successful deprotection.

-

References

-

Enzymatic Desymmetrization Principles: Takabe, K., et al. "Reverse enantioselectivity in the lipase-catalyzed desymmetrization of prochiral 2-carbamoylmethyl-1,3-propanediol derivatives." Tetrahedron: Asymmetry, 2000, 11(24), 4825-4829. Link

-

Lipase Selectivity (CRL vs PLE): Guanti, G., et al. "Enzymatic asymmetrization of 2-substituted-1,3-propanediols." Tetrahedron: Asymmetry, 1990, 1(10), 721-724. Link

-

Oxidation Protocols (TEMPO): Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010, 14(1), 245–251. Link

-

Roche Ester Analog Synthesis: Barnick, J. W., et al. "Photochemical synthesis of the Roche ester and its enantiomer." Journal of the American Chemical Society, 1979, 101(11), 3001–3006. Link

Sources

Biocatalytic Resolution of Ethyl 2-Ethyl-3-Hydroxypropionate: An Application and Protocol Guide

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are crucial building blocks in the stereoselective synthesis of a wide array of pharmaceuticals and fine chemicals. Their inherent chirality is often a determining factor in the biological activity and efficacy of the final product. The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug development and other areas of chemical manufacturing.[1][2] Ethyl 2-ethyl-3-hydroxypropionate, a key chiral intermediate, presents a synthetic challenge in obtaining single enantiomers. Biocatalysis, particularly the use of lipases for kinetic resolution, offers an elegant and efficient solution to this challenge, providing a greener and more selective alternative to traditional chemical methods.[3]

Kinetic resolution relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst, in this case, an enzyme.[1] By carefully controlling the reaction conditions, one enantiomer is preferentially transformed, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. This application note provides a comprehensive guide to the theory and practice of the biocatalytic resolution of racemic ethyl 2-ethyl-3-hydroxypropionate using lipases.

The Biocatalyst of Choice: Candida antarctica Lipase B (CALB)

Lipases (EC 3.1.1.3) are a class of hydrolases that have demonstrated remarkable utility in organic synthesis due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[3] Among the various lipases available, Candida antarctica lipase B (CALB) has emerged as a particularly robust and versatile biocatalyst for the resolution of chiral alcohols and esters.[3] Its high activity and selectivity, coupled with its commercial availability in an immobilized form (e.g., Novozym® 435), make it an ideal choice for both laboratory-scale and industrial applications.[4]

The enantioselectivity of lipases in the resolution of secondary alcohols often follows Kazlauskas's rule, which provides a predictive model for which enantiomer will react faster based on the relative size of the substituents at the stereocenter.[3] This predictability aids in the rational design of biocatalytic resolutions.

Strategies for Biocatalytic Resolution

There are two primary strategies for the lipase-catalyzed kinetic resolution of racemic ethyl 2-ethyl-3-hydroxypropionate: enantioselective hydrolysis and enantioselective transesterification (or acylation).

-

Enantioselective Hydrolysis: In this approach, the racemic ester is hydrolyzed in the presence of water. The lipase selectively catalyzes the hydrolysis of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Enantioselective Transesterification/Acylation: Here, the hydroxyl group of the racemic ester is acylated using an acyl donor in an organic solvent. The lipase selectively acylates one enantiomer, resulting in an acylated product and the unreacted ester enantiomer.

The choice between these methods often depends on the specific substrate, the desired enantiomer, and the ease of separation of the products. For the resolution of ethyl 2-ethyl-3-hydroxypropionate, both approaches are viable.

Diagram of the Biocatalytic Resolution Strategies

Sources

Application Note: Biocatalytic Desymmetrization of 2-Ethyl-1,3-Propanediol

Topic: Lipase-catalyzed desymmetrization of 2-ethyl-1,3-propanediol Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Abstract

This application note details a robust, scalable protocol for the enantioselective desymmetrization of 2-ethyl-1,3-propanediol to yield high-purity chiral monoacetates. Unlike kinetic resolution, which is limited to a 50% theoretical yield, this desymmetrization strategy leverages the prochiral nature of the substrate to theoretically achieve 100% yield of a single enantiomer. We focus on the use of Pseudomonas fluorescens lipase (Lipase AK) and Pseudomonas cepacia lipase (PSL-C), which have demonstrated superior enantioselectivity for 2-substituted-1,3-propanediols.

Introduction & Strategic Value

Chiral 1,3-diols and their mono-protected derivatives are versatile building blocks (chiral synthons) in the synthesis of polyketides, macrolides, and various pharmaceutical intermediates. 2-Ethyl-1,3-propanediol is a prochiral molecule; it possesses a plane of symmetry but contains two enantiotopic hydroxymethyl groups.

The Biocatalytic Advantage

Chemical desymmetrization often requires complex chiral auxiliaries or heavy metal catalysts. In contrast, lipase-catalyzed transesterification offers a "green," ambient-temperature alternative. The enzyme differentiates between the pro-R and pro-S hydroxymethyl groups based on the steric fit within its active site, transferring an acyl group (from a donor like vinyl acetate) to one specific arm.

Key Mechanism:

-

Substrate: 2-Ethyl-1,3-propanediol (Achiral/Prochiral)

-

Acyl Donor: Vinyl Acetate (Irreversible donor)

-

Product: (S)-2-Ethyl-3-hydroxypropyl acetate (High ee)

-

By-product: Acetaldehyde (Tautomerized from vinyl alcohol, driving equilibrium)

Mechanism of Action & Stereochemical Model

Understanding the "Black Box" of the enzyme is critical for troubleshooting. Pseudomonas lipases typically follow an empirical extension of the Kazlauskas Rule adapted for primary diols. They preferentially acylate the pro-S hydroxymethyl group of 2-substituted-1,3-propanediols when the substituent (ethyl group) is of moderate steric bulk.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway of lipase-catalyzed desymmetrization. The enzyme selectively acylates the pro-S hydroxyl group.

Materials & Equipment

Reagents

-

Substrate: 2-Ethyl-1,3-propanediol (>98% purity).

-

Enzyme: Lipase AK (Pseudomonas fluorescens) or Lipase PS (Pseudomonas cepacia), immobilized on diatomite or ceramic (e.g., Amano Lipase AK, lipase PS-IM).

-

Note: Porcine Pancreatic Lipase (PPL) is a cost-effective alternative but may require higher loading or yield lower ee.

-

-

Acyl Donor: Vinyl acetate (stabilized).

-

Solvent: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). Note: DIPE often provides better enantioselectivity than more polar solvents.

-

Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.

Equipment

-

Thermostatted orbital shaker (set to 30°C).

-

HPLC with Chiral Column (Chiralcel OD-H or AD-H).

-

Rotary evaporator.

Experimental Protocols

Protocol A: Enzyme Screening (Microscale)

Use this protocol to validate enzyme activity and selectivity before scale-up.

-

Preparation: In a 4 mL glass vial, dissolve 2-ethyl-1,3-propanediol (20 mg) in DIPE (1 mL) .

-

Acyl Donor: Add Vinyl Acetate (5 equivalents, ~80 µL) .

-

Initiation: Add 10 mg of the candidate lipase (Lipase AK, Lipase PS, PPL, CAL-B).

-

Incubation: Shake at 30°C, 200 rpm for 24 hours.

-

Sampling: Withdraw 50 µL of the supernatant, dilute with 950 µL isopropanol/hexane (10:90), and filter (0.22 µm).

-

Analysis: Analyze via Chiral HPLC (see Section 5).

Protocol B: Preparative Scale Synthesis (Gram Scale)

Optimized for Lipase AK/PS.

-

Substrate Solution: In a 100 mL round-bottom flask, dissolve 2-ethyl-1,3-propanediol (1.18 g, 10 mmol) in DIPE (40 mL) .

-

Acyl Donor Addition: Add Vinyl Acetate (4.6 mL, 50 mmol, 5 equiv) .

-

Drying: Add 0.5 g of activated 4Å molecular sieves .

-

Catalyst Addition: Add Lipase AK (Pseudomonas fluorescens) (500 mg) .

-

Expert Insight: A substrate-to-enzyme ratio of 2:1 to 5:1 (w/w) is typical for non-immobilized powders. If using immobilized Lipase PS-IM, a 10:1 ratio may suffice.

-

-

Reaction: Seal the flask and incubate in an orbital shaker at 30°C, 180 rpm .

-

Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 1:1) or GC/HPLC every 4 hours.

-

Endpoint: The reaction should be stopped when the diol is consumed (<2%) but before significant diacetate formation occurs. Typically 24–48 hours.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the enzyme and molecular sieves.

-

Wash the filter cake with DIPE (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to remove solvent and excess vinyl acetate.

-

-

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 → 60:40).

-

Yield Expectation: 85–95%.

-

ee Expectation: 92–99%.

-

Analytical Methods & Quality Control

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1]

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm (ester carbonyl) or RI (Refractive Index) if UV signal is weak.

-

Temperature: 25°C.

-

Retention Times (Approximate):

-

(S)-Monoacetate: ~12 min

-

(R)-Monoacetate: ~15 min

-

Note: Absolute configuration should be confirmed by optical rotation comparison with literature values ([α]D).

-

Quantitative Data Summary Table

| Parameter | Recommended Range | Impact on Process |

| Temperature | 25°C – 35°C | >40°C increases reaction rate but may lower enantioselectivity (E-value). |

| Solvent | DIPE, MTBE | Hydrophobic solvents preserve the essential water layer on the enzyme. |

| Acyl Donor | Vinyl Acetate | Irreversible; drives equilibrium. Excess (3-5 equiv) ensures speed. |

| Water Activity | < 0.1% (Dry) | Excess water causes hydrolysis of the product (reversal). Use sieves. |

Workflow Visualization

Figure 2: Operational workflow for the preparative scale synthesis.

Troubleshooting & Optimization (Expertise & Experience)

-

Problem: Low Reaction Rate.

-

Cause: Enzyme inactivation or insufficient acyl donor.

-

Solution: Ensure vinyl acetate is fresh (not polymerized). Add 5-10% more enzyme. Verify the solvent is not completely anhydrous; enzymes need a "monolayer" of water. Tip: Equilibrate the enzyme in a humidity chamber (aw ~0.5) before use if using strictly anhydrous solvents.

-

-

Problem: Low Enantioselectivity (low ee).

-

Cause: Temperature too high or wrong solvent polarity.

-

Solution: Lower temperature to 4°C (reaction will be slower but more selective). Switch from THF/Acetonitrile (polar) to DIPE/Hexane (non-polar).

-

-

Problem: Formation of Diacetate.

-

Cause: Reaction ran too long.

-

Solution: Stop the reaction at 95% conversion of the diol. The second acylation is usually much slower, but it will occur eventually.

-

References

-

Akai, S., et al. (2001). Efficient Lipase-Catalyzed Enantioselective Desymmetrization of Prochiral 2,2-Disubstituted 1,3-Propanediols. The Journal of Organic Chemistry.

-

Grisenti, P., et al. (2010).[4] Enantioselective Transesterification of 2-Methyl-1,3-propanediol Derivatives Catalyzed by Pseudomonas fluorescens Lipase. Chirality.

-

Kazlauskas, R. J., et al. (1991).[5][6] A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase and Lipases. The Journal of Organic Chemistry.

-

Gotor, V., et al. (2009). Enzymatic Desymmetrization of Prochiral 2-Substituted-1,3-Diamines. The Journal of Organic Chemistry.

Sources

- 1. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects [mdpi.com]

- 2. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Synthesis of chiral alcohol and ester pheromones through enzyme-catalysed hydrolysis using Pseudomonas fluorescens lipase: preparation of (2R,6S,10S)-6,10–14-Trimethylpentadecan-2-ol and the propionate of (2R,8R)-8-methyldecan-2-ol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Biocatalytic Desymmetrization for the Asymmetric Synthesis of (2R)-2-Hydroxymethylbutanoate

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of (2R)-2-hydroxymethylbutanoate (also known as (R)-2-ethyl-3-hydroxypropionate). This molecule is a critical chiral synthon used in the manufacturing of broad-spectrum antibiotics, metalloproteinase inhibitors, and various natural products.

While traditional chemical synthesis often relies on stoichiometric chiral auxiliaries (e.g., Evans oxazolidinones), this guide focuses on a biocatalytic desymmetrization strategy. This approach utilizes the high stereoselectivity of lipases to convert the inexpensive, achiral precursor 2-ethyl-1,3-propanediol into the highly enantiopure (2S)-monoacetate, which is subsequently oxidized to the target (2R)-acid.

Key Advantages of this Protocol:

-

Atom Economy: Avoids the use and recycling of stoichiometric chiral auxiliaries.

-

Scalability: Uses immobilized enzymes suitable for batch or continuous flow reactors.

-

High Enantioselectivity: Typical enantiomeric excess (ee) > 98%.[1]

Strategic Synthetic Architecture

The synthesis hinges on the "meso-trick"—the enzymatic discrimination between two enantiotopic hydroxyl groups on a prochiral substrate.

The Stereochemical Inversion Logic

It is critical to understand the stereochemical nomenclature shift during the synthesis.

-

Desymmetrization: Lipase PS preferentially acetylates the pro-S hydroxyl group of 2-ethyl-1,3-propanediol, yielding the (S)-monoacetate .

-

Oxidation: The remaining free hydroxyl group is oxidized to a carboxylic acid. Due to Cahn-Ingold-Prelog (CIP) priority rules, the priority of the oxidized carbon increases (becoming -COOH), effectively "swapping" the priority of substituents without breaking the chiral center bonds. Consequently, the (S)-monoacetate yields the (R)-acid .

Pathway Visualization

Figure 1: Synthetic workflow for the conversion of prochiral diol to (2R)-target via enzymatic desymmetrization.

Detailed Experimental Protocols

Protocol A: Lipase-Catalyzed Desymmetrization

Objective: Selective acetylation of the pro-S hydroxyl group.

Reagents & Materials:

-

Substrate: 2-Ethyl-1,3-propanediol (98% purity).

-

Acyl Donor: Vinyl acetate (Used as both reagent and solvent to drive equilibrium).[2]

-

Catalyst: Lipase PS-IM (Immobilized Burkholderia cepacia lipase, formerly Pseudomonas cepacia).

-

Solvent: Methyl tert-butyl ether (MTBE) or pure Vinyl Acetate.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-ethyl-1,3-propanediol (10.0 g, 75.6 mmol) in vinyl acetate (50 mL).

-

Note: Vinyl acetate acts as an irreversible acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.

-

-

Enzyme Addition: Add Lipase PS-IM (1.0 g, 10% w/w relative to substrate).

-

Critical: Ensure the enzyme is dry. Water activity (

) must be low to prevent hydrolysis, but trace water is needed for enzyme flexibility. Equilibrating the enzyme in a desiccator with a saturated salt solution (e.g., MgCl2) beforehand can standardize activity.

-

-

Incubation: Stir the suspension at 25°C - 30°C.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or GC.[3] The diol will disappear, and the monoacetate will appear. Prolonged reaction times may lead to di-acetate formation, which lowers yield but increases ee of the mono-acetate (kinetic resolution of the minor enantiomer).

-

-

Termination: Once conversion reaches >95% (typically 24-48 hours), filter the mixture through a pad of Celite to remove the immobilized enzyme.

-

Reuse: The enzyme on the filter can be washed with MTBE and reused 3-5 times with minimal activity loss.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate (S)-1-acetoxy-2-ethyl-3-propanol .

Data Specifications:

| Parameter | Value |

|---|---|

| Yield | 85 - 92% |

| Enantiomeric Excess (ee) | > 98% |

| Specific Rotation

Protocol B: Oxidation to (2R)-2-Acetoxymethylbutanoic Acid

Objective: Oxidation of the primary alcohol to carboxylic acid without migrating the acetate group.

Reagents:

-

(S)-1-acetoxy-2-ethyl-3-propanol (from Protocol A).

-

Jones Reagent (CrO3 / H2SO4) or TEMPO/NaOCl (Green Alternative).

Step-by-Step Procedure (Jones Method - Robust):

-

Setup: Dissolve the (S)-monoacetate (5.0 g) in acetone (50 mL) and cool to 0°C.

-

Addition: Dropwise add Jones reagent until the orange color persists. Maintain internal temperature < 5°C to prevent hydrolysis of the acetate.

-

Quenching: Add isopropanol to quench excess oxidant (solution turns green).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

-

Result: The product is (2R)-2-acetoxymethylbutanoic acid .

Step-by-Step Procedure (TEMPO Method - Green/Scalable):

-

Setup: Dissolve (S)-monoacetate (5.0 g) in CH2Cl2 (25 mL) and water (5 mL). Add TEMPO (20 mg) and KBr (350 mg).

-

Oxidation: Cool to 0°C. Add aqueous NaOCl (commercial bleach, buffered to pH 9 with NaHCO3) dropwise.

-

Monitoring: Monitor by TLC. The reaction is typically fast (< 2 hours).

-

Workup: Acidify aqueous layer with HCl to pH 2, extract with DCM, and concentrate.

Analytical Controls & Validation

To ensure "Trustworthiness" and reproducibility, the enantiomeric excess must be validated using chiral chromatography.

Chiral GC Method

-

Column: Cyclodextrin-based capillary column (e.g., Hydrodex

-3P or Chiraldex G-TA). -

Conditions: Injector 220°C, Detector (FID) 250°C. Oven ramp: 80°C to 140°C at 2°C/min.

-

Derivatization: The alcohol intermediate can be injected directly. The final acid should be converted to the methyl ester (using diazomethane or TMS-diazomethane) prior to injection.

Determination of Absolute Configuration

The absolute configuration is confirmed by comparing the optical rotation to literature values or by converting to the known Roche ester analog.

-

Self-Validation Check: If the specific rotation of the monoacetate is negative (

), the configuration is (S) . This confirms the successful desymmetrization by Lipase PS.

Troubleshooting & Optimization Logic

Figure 2: Decision tree for troubleshooting low enantioselectivity in the lipase step.

References

-

Guanti, G., Narisano, E., & Podgorski, T. (1987). Enantioselective conversion of prochiral diols to chiral synthons: A facile synthesis of (S)- and (R)-ipsenol and ipsdienol. Tetrahedron Letters, 28(37), 4331-4334. Link

-

Xie, Z. F. (1991). The stereochemical course of the enzymatic hydrolysis of meso-diacetates and the acetylation of meso-diols. Tetrahedron: Asymmetry, 2(8), 733-750. Link

-

García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis.[2][4] Chemical Reviews, 105(1), 313-354. Link

-

Cirillo, P. F., & Panek, J. S. (1994). Diastereoselective addition of crotylsilanes to chiral aldehydes: Synthesis of the C1-C13 fragment of the immunosuppressant FK-506. The Journal of Organic Chemistry, 59(11), 3055-3063. Link (Note: Validates the use of Roche ester derivatives in complex synthesis).

Sources

- 1. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches | MDPI [mdpi.com]

- 2. Highly Efficient Synthesis of Enantiomerically Enriched 2-Hydroxymethylaziridines by Enzymatic Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bio-Based Solvents and Gasoline Components from Renewable 2,3-Butanediol and 1,2-Propanediol: Synthesis and Characterization [mdpi.com]

- 4. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes & Protocols: Chiral Ester Resolution Using Candida antarctica Lipase B (CAL-B)

Introduction: The Imperative of Chirality and the Elegance of Biocatalysis

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is not a trivial detail; it is often the determinant of biological activity. For chiral drugs, one enantiomer may be a potent therapeutic while its mirror image is inactive or, in some cases, toxic. Consequently, the production of single-enantiomer compounds is a critical objective. Enzymatic Kinetic Resolution (EKR) has emerged as a powerful and sustainable strategy for accessing enantiomerically pure molecules. Among the vast arsenal of biocatalysts, Lipase B from the yeast Candida antarctica (CAL-B) is arguably one of the most versatile and robust enzymes, celebrated for its broad substrate scope, remarkable stability in organic solvents, and, most importantly, its exquisite enantioselectivity.[1][2][3]

This document provides an in-depth guide to the principles and practice of using CAL-B for the kinetic resolution of chiral esters. It moves beyond simple instructions to explain the causality behind experimental choices, empowering researchers to not only follow protocols but also to innovate and troubleshoot effectively.

Part 1: The Scientific Foundation of CAL-B Catalysis

The Catalytic Machinery of CAL-B

CAL-B is a serine hydrolase that operates via a classic catalytic triad composed of Serine (Ser105), Histidine (His224), and Aspartate (Asp187) residues within its active site.[4] The catalytic cycle for ester hydrolysis or transesterification follows a ping-pong bi-bi mechanism .

-

Step 1: Acylation. The serine residue, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a high-energy, tetrahedral intermediate which is stabilized by hydrogen bonds in a region known as the "oxyanion hole".

-

Step 2: Deacylation. The intermediate collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. A nucleophile (water for hydrolysis, or another alcohol for transesterification) then enters the active site.

-

Step 3: Formation of New Product. The nucleophile, activated by the catalytic triad, attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Step 4: Enzyme Regeneration. This second intermediate collapses, releasing the carboxylic acid (or the new ester product) and regenerating the free enzyme for the next cycle.

Unlike many lipases that require significant conformational changes (interfacial activation) to become active at an oil-water interface, CAL-B possesses a very small, helical "lid" covering its active site.[4][5] This unique structure means it exhibits high activity towards a wide range of substrates, even those that are soluble, without needing significant interfacial activation.[3][6]

Caption: The Ping-Pong Bi-Bi catalytic cycle of CAL-B.

The Principle of Kinetic Resolution

Kinetic resolution leverages the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst. CAL-B, being a chiral entity, creates a diastereomeric transition state when it interacts with each enantiomer. These diastereomeric states have different energy levels, leading to one enantiomer (the "fast-reacting" one) being converted to the product much more rapidly than the other (the "slow-reacting" one).

The ideal kinetic resolution is stopped at or near 50% conversion. At this point, the reaction mixture is theoretically composed of the unreacted, slow-reacting enantiomer of the starting material and the product derived from the fast-reacting enantiomer, both in high enantiomeric purity.

The efficiency of a kinetic resolution is quantified by the Enantiomeric Ratio (E) , which is a measure of the enzyme's selectivity. It is calculated from the extent of conversion (c) and the enantiomeric excess of the substrate (eeS) and/or product (eeP). An E value greater than 200 is considered excellent for preparative synthesis.[7]

Caption: Progress of a CAL-B catalyzed kinetic resolution over time.

Critical Factors Influencing Performance

Optimizing a CAL-B catalyzed resolution requires a multi-parameter approach. The following factors are key levers for controlling reaction speed and, crucially, enantioselectivity.

| Factor | Influence on Resolution | Field-Proven Insights & Recommendations |

| Substrate Structure | The steric and electronic properties of groups near the chiral center directly impact how well each enantiomer fits into the enzyme's active site.[8][9] | CAL-B generally prefers secondary alcohols where there is a significant size difference between the two substituents on the chiral carbon.[8] Empirical rules exist, but preliminary screening is always necessary. |

| Solvent | The solvent's polarity affects the essential layer of water on the enzyme's surface required for activity and can influence enzyme conformation and substrate solubility. | Hydrophobic organic solvents (Log P > 2), such as n-hexane, toluene, or methyl tert-butyl ether (MTBE), are typically superior.[2][10] They do not strip the enzyme's essential water, thus preserving its active conformation. |

| Acyl Donor | For transesterification of alcohols, the choice of acyl donor is critical. It can affect reaction rate and, importantly, reaction equilibrium. | Vinyl acetate is an excellent, widely used acyl donor. It acylates the alcohol irreversibly because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[11][12] |

| Temperature | Temperature affects both the reaction rate (kinetics) and the enzyme's stability. It also influences the free energy difference between the diastereomeric transition states. | Generally, lower temperatures (e.g., 4-30 °C) increase the enantioselectivity (E value) at the cost of a slower reaction rate.[8][13] A compromise is often found between 30-50 °C for practical applications.[14] |